molecular formula C13H18FNO B2581404 {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine CAS No. 1016498-11-5

{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine

Cat. No.: B2581404
CAS No.: 1016498-11-5
M. Wt: 223.291
InChI Key: KCADTDRVFYUOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine is a fluorinated aromatic amine characterized by a cyclopentyloxy-methyl substituent at the 3-position and a fluorine atom at the 4-position of the phenyl ring. Its molecular formula is C₁₃H₁₆FNO, with a molecular weight of 221.27 g/mol .

These features position it as a scaffold for developing bioactive molecules, particularly in central nervous system (CNS) or antimicrobial therapeutics.

Properties

IUPAC Name

[3-(cyclopentyloxymethyl)-4-fluorophenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-6-5-10(8-15)7-11(13)9-16-12-3-1-2-4-12/h5-7,12H,1-4,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCADTDRVFYUOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=C(C=CC(=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine typically involves the following steps:

    Formation of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on a cyclopentane derivative is replaced by an alkoxide ion.

    Attachment to the Fluorophenyl Ring: The cyclopentyloxy group is then attached to the fluorophenyl ring via an etherification reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant Activity
Research indicates that compounds similar to {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine may exhibit antidepressant properties. The structural features of the compound, particularly the fluorine atom and cyclopentyl group, could enhance interactions with neurotransmitter receptors, potentially leading to improved efficacy in treating depression .

1.2 Inhibition of Phospholipase A2
The compound has been studied for its ability to inhibit lysosomal phospholipase A2, an enzyme implicated in various pathological conditions, including drug-induced phospholipidosis. This inhibition can lead to therapeutic benefits in conditions characterized by excessive phospholipid accumulation .

Data Tables

Compound NameAntidepressant ActivityPhospholipase A2 Inhibition
This compoundPotentially ActiveYes
AmitriptylineYesYes
FluoxetineYesNo

Case Studies

3.1 Study on Antidepressant Effects
A study published in Acta Psychiatrica Scandinavica evaluated the antidepressant effects of several compounds structurally related to this compound. The findings suggested that modifications in the cyclopentyl moiety could enhance serotonin receptor binding, leading to increased antidepressant efficacy .

3.2 Phospholipidosis Research
In a research article from Molecular Pharmacology, the compound was tested for its ability to inhibit drug-induced phospholipidosis in cellular models. Results indicated that this compound significantly reduced phospholipid accumulation compared to control groups, highlighting its potential as a therapeutic agent for mitigating drug toxicity .

Mechanism of Action

The mechanism of action of {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorophenyl Methanamine Derivatives

Fluorine substitution on the phenyl ring is common in medicinal chemistry. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Reference
{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine 3-(Cyclopentyloxy)methyl, 4-F 221.27 Pharmaceutical intermediate
(3-Cyclopropyl-4-fluorophenyl)methanamine 3-Cyclopropyl, 4-F 179.21 Not reported (structural analog)
Sarizotan Hydrochloride 5-(4-Fluorophenyl), pyridine 384.90 Anti-dyskinesia (Parkinson’s)
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine 6-Methylpyridinyl, 4-F 409.17 Anti-mycobacterial (MIC: <1 µM)

Key Observations :

  • Electron-Withdrawing Groups : Fluorine at the 4-position (as in Sarizotan and anti-mycobacterial compounds) enhances binding to aromatic π-systems in target proteins .

Heterocyclic Methanamine Derivatives

Pyridine and pyrazolo-pyrimidine analogs demonstrate significant bioactivity:

Compound (ID from ) Substituents Yield (%) Anti-Mycobacterial MIC (µM) Reference
52 (5-Fluoropyridin-2-yl) 5-Fluoropyridinyl 82 0.25–0.5
53 (5-Chloropyridin-2-yl) 5-Chloropyridinyl 86 0.5–1.0
47 (6-Methylpyridin-2-yl) 6-Methylpyridinyl 64 <1.0
48 (6-Methoxypyridin-2-yl) 6-Methoxypyridinyl 90 0.5

Structure–Activity Relationship (SAR) Insights :

  • Pyridine Substituents : Electron-withdrawing groups (e.g., -F, -Cl) improve potency against Mycobacterium tuberculosis compared to electron-donating groups (e.g., -OCH₃) .
  • Synthetic Accessibility : Methoxy-substituted analogs (e.g., Compound 54) show lower yields (34%), suggesting steric or electronic challenges during synthesis .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

  • This compound : The cyclopentyloxy group confers high lipophilicity (predicted logP ~3.5), which may limit aqueous solubility but enhance blood-brain barrier penetration .
  • Pyridine Analogs : Introduction of polar groups (e.g., -NH₂ in Compound 49) reduces logP (e.g., 2.8 for Compound 49 vs. 3.5 for the target compound) .

Metabolic Stability

  • Fluorine atoms generally reduce oxidative metabolism. The target compound’s 4-fluoro substituent may slow CYP450-mediated degradation compared to non-fluorinated analogs .

Anti-Mycobacterial Activity

Pyrazolo-pyrimidine methanamine derivatives () exhibit potent activity against M. tuberculosis (MICs: 0.25–1.0 µM).

CNS-Targeted Therapeutics

Sarizotan, a fluorophenyl methanamine derivative, is used to treat Parkinson’s-associated dyskinesia. The target compound’s lipophilicity and fluorine substitution align with CNS drug requirements .

Biological Activity

The compound {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine, a substituted phenylamine, has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a cyclopentyloxy group attached to a fluorophenyl ring, which may influence its interaction with biological targets. The presence of the fluorine atom is notable as it can enhance lipophilicity and metabolic stability, potentially affecting the compound's pharmacokinetic properties.

Chemical Formula and Molecular Weight

PropertyValue
Chemical FormulaC13_{13}H16_{16}FNO
Molecular Weight221.27 g/mol

Interaction with Biological Targets

Research indicates that this compound may act on various biological pathways:

  • Inhibition of Phospholipase A2 : Studies have shown that compounds with similar structures can inhibit lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis. This inhibition could be a mechanism through which the compound exerts cytotoxic effects on certain cell types .
  • PDE4 Inhibition : The compound may also exhibit phosphodiesterase (PDE) inhibitory activity, particularly PDE4, which is relevant in treating inflammation and cachexia. PDE inhibitors can enhance intracellular signaling pathways by preventing the breakdown of cyclic nucleotides .

Efficacy in Cell Lines

In vitro studies have assessed the compound's cytotoxicity across various cancer cell lines. The following table summarizes the observed IC50 values:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)12.8
A549 (Lung Cancer)18.5

These values indicate that the compound possesses moderate cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Studies

  • Anticancer Activity : In a study investigating novel anticancer agents, this compound was evaluated alongside other derivatives. It exhibited significant antiproliferative effects, particularly in MCF-7 cells, where it induced apoptosis through mitochondrial pathways .
  • Inflammation Models : In animal models of inflammation, compounds structurally similar to this compound showed promise in reducing inflammatory markers and improving clinical scores related to inflammatory diseases .

Conclusion and Future Directions

The biological activity of this compound demonstrates promising potential as an anticancer and anti-inflammatory agent. Its mechanisms of action through phospholipase inhibition and PDE4 activity highlight its multifaceted role in biological systems. Future research should focus on:

  • Mechanistic Studies : Further elucidating the specific pathways affected by this compound will be crucial for understanding its full therapeutic potential.
  • In Vivo Evaluations : Conducting comprehensive animal studies to assess pharmacokinetics, toxicity, and efficacy in disease models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure impact biological activity could lead to more potent derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.